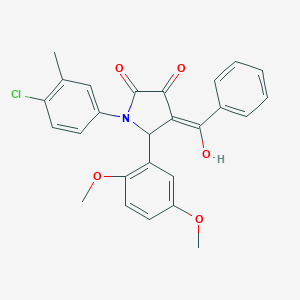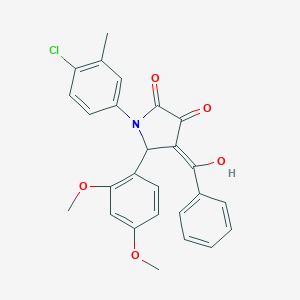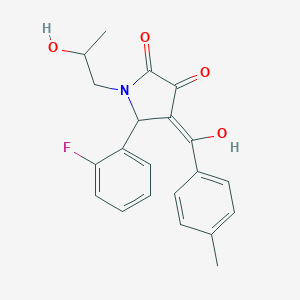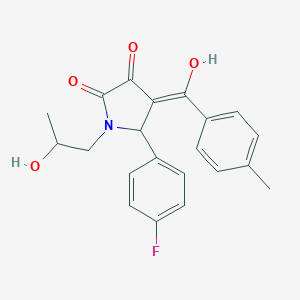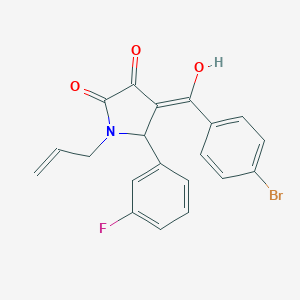
1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as ABF-001, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. ABF-001 belongs to the class of pyrrolone derivatives and has been shown to exhibit potent biological activities.
Mécanisme D'action
The exact mechanism of action of 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one induces apoptosis in cancer cells by activating the caspase pathway. 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. The inhibition of the proteasome by 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one results in the accumulation of misfolded proteins, leading to cell death.
Biochemical and Physiological Effects:
1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit potent biological activities, including anti-cancer and anti-inflammatory activities. 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to exhibit neuroprotective activity by inhibiting the production of reactive oxygen species. Moreover, 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-microbial activity by inhibiting the growth of various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex process that requires expertise in organic synthesis. Moreover, 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a relatively new compound, and its biological activities are not fully understood. Therefore, further studies are needed to elucidate the mechanism of action and potential applications of 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. However, 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has shown promising results in preclinical studies, and its potential applications in drug discovery and development warrant further investigation.
Orientations Futures
The potential applications of 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in drug discovery and development are vast. Further studies are needed to elucidate the mechanism of action and potential applications of 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. Moreover, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in vivo. The development of novel derivatives of 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one with improved biological activities is also an area of future research. Overall, 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has shown promising results in preclinical studies, and its potential applications in drug discovery and development warrant further investigation.
Méthodes De Synthèse
The synthesis of 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex process that involves several steps. The first step involves the reaction of 4-bromobenzoyl chloride with a primary amine to form an amide intermediate. The intermediate is then subjected to a cyclization reaction with an appropriate ketone to form the pyrrolone ring. Finally, the allyl group is introduced by a palladium-catalyzed coupling reaction. The overall synthesis process of 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is challenging and requires expertise in organic synthesis.
Applications De Recherche Scientifique
1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Moreover, 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C20H15BrFNO3 |
|---|---|
Poids moléculaire |
416.2 g/mol |
Nom IUPAC |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-fluorophenyl)-1-prop-2-enylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H15BrFNO3/c1-2-10-23-17(13-4-3-5-15(22)11-13)16(19(25)20(23)26)18(24)12-6-8-14(21)9-7-12/h2-9,11,17,24H,1,10H2/b18-16- |
Clé InChI |
DWISLYNNRPDGGK-VLGSPTGOSA-N |
SMILES isomérique |
C=CCN1C(/C(=C(\C2=CC=C(C=C2)Br)/O)/C(=O)C1=O)C3=CC(=CC=C3)F |
SMILES |
C=CCN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC(=CC=C3)F |
SMILES canonique |
C=CCN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282180.png)
![ethyl 4-(4-(2-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282181.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282183.png)
![4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282187.png)



![4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282195.png)
